6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 3,5-dinitrophenyl group and two dimethylamino groups
Preparation Methods
The synthesis of 6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dinitroaniline with cyanuric chloride under controlled conditions to form the desired triazine derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve scaling up this process with optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different triazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, nitric acid for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved in its mechanism of action include disruption of cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
6-(3,5-Dinitrophenyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
- 4,6-Diazido-N,N-dimethyl-1,3,5-triazin-2-amine
- 2,4,6-Tris(5-(3,5-dinitrophenyl)-1H-tetrazol-1-yl)-1,3,5-triazine These compounds share similar structural features but differ in their substituents and chemical properties. The unique combination of the 3,5-dinitrophenyl group and dimethylamino groups in this compound contributes to its distinct reactivity and potential applications .
Properties
CAS No. |
89444-98-4 |
---|---|
Molecular Formula |
C11H11N7O4 |
Molecular Weight |
305.25 g/mol |
IUPAC Name |
6-(3,5-dinitrophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H11N7O4/c1-16(2)11-14-9(13-10(12)15-11)6-3-7(17(19)20)5-8(4-6)18(21)22/h3-5H,1-2H3,(H2,12,13,14,15) |
InChI Key |
BWDGYMORPXLVAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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